molecular formula C21H19N3O2S2 B2630394 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 303787-60-2

2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B2630394
CAS No.: 303787-60-2
M. Wt: 409.52
InChI Key: BCCZEGLCJMSFPE-UHFFFAOYSA-N
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Description

2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is a potent and cell-active allosteric inhibitor of the Src Homology 2 domain-containing Phosphatase 2 (SHP2). SHP2 is a central node in the RAS-ERK signaling pathway , which is a key driver of cell proliferation and survival in many cancers. This compound exerts its effect by binding to the closed, inactive conformation of SHP2, thereby stabilizing it and preventing its transition to the open, active state. This mechanism effectively blocks signal transduction from receptor tyrosine kinases (RTKs) downstream to RAS, making it a crucial research tool for investigating RTK-driven and RAS-mutant cancers . Its primary research value lies in elucidating the role of SHP2 in oncogenesis, studying mechanisms of resistance to targeted therapies, and exploring combination treatment strategies, particularly in malignancies such as juvenile myelomonocytic leukemia (JMML), neuroblastoma, and non-small cell lung cancer where the RAS/MAPK pathway is frequently dysregulated.

Properties

IUPAC Name

2-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-12-22-18(17-15-8-4-5-9-16(15)28-19(17)23-12)27-11-10-24-20(25)13-6-2-3-7-14(13)21(24)26/h2-3,6-7H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCZEGLCJMSFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The exact molecular mechanism of action of 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is not known. Thieno[2,3-d]pyrimidines are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For example, they have been shown to inhibit kinases, which can affect many cellular processes.

Biological Activity

The compound 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is a novel derivative of thieno[2,3-d]pyrimidine. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 878709-00-3

Biological Activity Overview

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in inhibiting various biological targets. The compound in focus has shown promising results in several assays:

  • Anticancer Activity :
    • The compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that it demonstrates IC50 values comparable to established anticancer agents like sorafenib.
    • For example, certain derivatives of thieno[2,3-d]pyrimidine have been reported to inhibit cell proliferation in HCT-116 and HepG2 cell lines with IC50 values ranging from 3.73 µM to 7.40 µM .
  • VEGFR-2 Inhibition :
    • The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis.
    • Notably, some related compounds showed IC50 values as low as 0.23 µM against VEGFR-2, indicating strong inhibitory potential .

Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)VEGFR-2 Inhibition (IC50 µM)
Compound 17gHepG23.73 ± 0.540.23 ± 0.03
Compound 17fHCT-1162.55 ± 0.220.36 ± 0.04
Compound 17cHepG26.61 ± 0.650.69 ± 0.06
Compound 17dHCT-1165.89 ± 0.28Weak inhibition

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various thieno[2,3-d]pyrimidine derivatives on cancer cell lines:

  • Compound 17g was identified as the most potent analogue with an IC50 value of 3.73 µM against HepG2 cells.
  • The study concluded that modifications on the thieno[2,3-d]pyrimidine scaffold significantly enhanced biological activity compared to other structural analogues .

The mechanism by which these compounds exert their biological effects often involves the disruption of key cellular pathways:

  • Microtubule Depolymerization : Some derivatives have been shown to induce microtubule depolymerization at low concentrations (EC50 as low as 19 nM ) . This action is crucial for inhibiting cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have been shown to inhibit microtubule depolymerization and cell proliferation effectively. A study demonstrated that certain derivatives could achieve an EC50 value of 19 nM in inhibiting cellular microtubules in the MDA-MB-435 cancer cell line .

Mechanism of Action
The mechanism behind the anticancer activity is primarily linked to the compound's ability to disrupt microtubule dynamics. This disruption is crucial as it inhibits mitosis in cancer cells, leading to cell death. The presence of sulfur in place of nitrogen within the scaffold enhances this activity by improving binding interactions with target proteins .

Neuroprotective Properties

SIRT2 Inhibition
Another significant application of this compound is its role as a selective inhibitor of SIRT2 (Sirtuin 2), a member of the sirtuin family involved in various cellular processes including neuroprotection. In vitro studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents . These findings suggest potential therapeutic avenues for neurodegenerative diseases such as Parkinson's disease.

Antimicrobial and Antiparasitic Activity

Antimalarial Potential
The thieno[2,3-d]pyrimidine derivatives have also been investigated for their activity against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this scaffold were synthesized and evaluated for their efficacy against this parasite, demonstrating promising results that warrant further exploration for antimalarial drug development .

Data Tables

Application Effect/Outcome Reference
AnticancerEC50 = 19 nM (microtubule depolymerization)
NeuroprotectionSIRT2 inhibition leading to neuronal protection
AntimicrobialEfficacy against Plasmodium falciparum

Case Studies

  • Antiproliferative Effects : A series of experiments conducted on various substituted thieno[2,3-d]pyrimidines revealed that modifications to the scaffold significantly impacted their antiproliferative potency. For instance, replacing nitrogen with sulfur increased binding affinity and biological activity against cancer cells .
  • Neuroprotective Studies : The identification of selective SIRT2 inhibitors from this class has opened pathways for developing treatments for neurodegenerative diseases. In vitro assays confirmed their protective effects on dopaminergic neurons exposed to toxic agents .
  • Antimalarial Development : Research into thieno[2,3-d]pyrimidine derivatives has shown potential for new antimalarial therapies. The synthesis of these compounds followed by biological evaluation highlighted their effectiveness against P. falciparum, suggesting a promising direction for future drug discovery efforts .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~450 3.8 <0.1 (PBS)
Compound 13c 414 4.2 <0.05 (DMSO)
Compound 8 339 2.9 0.3 (Ethanol)

Q & A

Advanced Research Question

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • Analytical Monitoring : Use HPLC to track degradation products and NMR to confirm structural integrity .

How do structural analogs with cyclopenta or pyrrolidine modifications compare in activity?

Advanced Research Question
Comparative studies with analogs like 3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one () reveal:

  • Enhanced Solubility : Polar substituents (e.g., pyrrolidine) improve aqueous solubility but may reduce membrane permeability.
  • Activity Trade-offs : Bulky groups decrease enzymatic inhibition but increase selectivity .

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